Cas no 1214375-24-2 (Methyl 5,6-dichloropicolinate)

Methyl 5,6-dichloropicolinate is a chlorinated picolinate ester widely used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its key advantages include high reactivity due to the presence of two chlorine substituents, which facilitate further functionalization in heterocyclic chemistry. The methyl ester group enhances solubility in organic solvents, making it suitable for diverse reaction conditions. This compound is particularly valued for its role in producing herbicides and other crop protection agents, where its structural framework contributes to efficacy and selectivity. Its stability under standard storage conditions ensures consistent performance in synthetic applications.
Methyl 5,6-dichloropicolinate structure
Methyl 5,6-dichloropicolinate structure
Product Name:Methyl 5,6-dichloropicolinate
CAS No:1214375-24-2
MF:C7H5Cl2NO2
MW:206.026099920273
MDL:MFCD14698032
CID:4554817
PubChem ID:17954227
Update Time:2025-08-05

Methyl 5,6-dichloropicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5,6-dichloropicolinate
    • FCH1386918
    • AK321345
    • AX8226996
    • 2-Pyridinecarboxylic acid, 5,6-dichloro-, methyl ester
    • Methyl5,6-dichloropicolinate
    • 1214375-24-2
    • O11944
    • methyl 5,6-dichloropyridine-2-carboxylate
    • SY119674
    • DB-402633
    • SCHEMBL17144343
    • AKOS027326191
    • DS-11764
    • MFCD14698032
    • CS-0109598
    • MDL: MFCD14698032
    • Inchi: 1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
    • InChI Key: HVVBBQRGDOCRCA-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=C(C(=O)OC)C=C1)Cl

Computed Properties

  • Exact Mass: 204.9697338g/mol
  • Monoisotopic Mass: 204.9697338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 39.2

Methyl 5,6-dichloropicolinate Security Information

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Methyl 5,6-dichloropicolinate Suppliers

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(CAS:1214375-24-2)Methyl 5,6-dichloropicolinate
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Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:18
Price ($):168.0/420.0
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Additional information on Methyl 5,6-dichloropicolinate

Methyl 5,6-dichloropicolinate (CAS No. 1214375-24-2): A Comprehensive Overview in Modern Chemical Research

Methyl 5,6-dichloropicolinate, identified by the chemical compound code CAS No. 1214375-24-2, represents a significant compound in the realm of organic synthesis and pharmaceutical development. This compound, featuring a methyl ester derivative of picolinic acid with chlorinated substituents, has garnered considerable attention due to its versatile applications and structural uniqueness. The 5,6-dichloropicolinate moiety introduces specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of Methyl 5,6-dichloropicolinate consists of a pyridine core substituted with two chlorine atoms at the 5th and 6th positions, further functionalized with a methyl ester group. This configuration imparts distinct reactivity patterns, making it a candidate for various chemical transformations. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions and enabling further derivatization. Such characteristics are particularly useful in medicinal chemistry, where precise control over molecular structure is crucial for achieving desired biological activities.

In recent years, Methyl 5,6-dichloropicolinate has been explored as a key intermediate in the synthesis of bioactive molecules. Its utility extends to the development of novel agrochemicals and pharmaceuticals, where its structural motifs can be incorporated into larger scaffolds to modulate specific biological targets. For instance, researchers have leveraged its reactivity to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of Methyl 5,6-dichloropicolinate is its role in heterocyclic chemistry. The pyridine ring is a cornerstone in many pharmacophores, and modifications at the 5 and 6 positions can significantly alter the compound's interactions with biological systems. Recent studies have demonstrated its use in constructing fused heterocycles, which are prevalent in many natural products and drug candidates. These derivatives often exhibit enhanced binding affinity and selectivity towards therapeutic targets.

The synthesis of Methyl 5,6-dichloropicolinate typically involves multi-step processes starting from readily available precursors such as picolinic acid or its derivatives. Chlorination reactions are commonly employed to introduce the dichloro substituents, followed by esterification to yield the final product. Advances in synthetic methodologies have enabled more efficient and scalable production routes, making this compound more accessible for industrial applications.

The pharmaceutical industry has shown particular interest in Methyl 5,6-dichloropicolinate due to its potential as a lead compound for drug discovery. Its structural features allow for easy modification through various chemical transformations, enabling the exploration of diverse pharmacological profiles. For example, researchers have synthesized analogs with altered substitution patterns to investigate their effects on enzyme inhibition and receptor binding. These efforts have led to promising candidates for further preclinical development.

Moreover, Methyl 5,6-dichloropicolinate has found applications beyond pharmaceuticals. In agrochemical research, it serves as a precursor for developing novel pesticides and herbicides. Its ability to interact with biological targets at multiple sites makes it a valuable building block for compounds designed to disrupt pathogenic processes in plants and pests.

The environmental impact of using Methyl 5,6-dichloropicolinate is also an area of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Additionally, studies are being conducted to assess the biodegradability and toxicity profile of derivatives derived from this compound to ensure their safe use in various applications.

Future directions in the study of Methyl 5,6-dichloropicolinate include exploring its potential in materials science and nanotechnology. The unique electronic properties of its structure make it a candidate for developing new materials with tailored optical or electronic characteristics. Furthermore, its role in constructing complex molecular architectures could be exploited for designing supramolecular assemblies with specific functionalities.

In conclusion, Methyl 5,6-dichloropicolinate (CAS No. 1214375-24-2) stands as a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it an indispensable tool in synthetic chemistry and drug discovery. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation in pharmaceuticals, agrochemicals, and materials science.

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Price ($):168.0/420.0
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